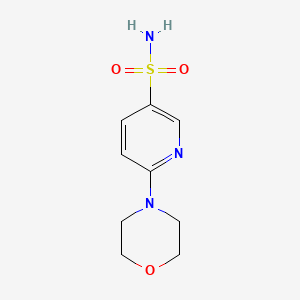

6-Morpholinopyridin-3-sulfonamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthese anderer Organoschwefelverbindungen

Sulfonimidate, die eng mit Sulfonamiden verwandt sind, wurden als Zwischenprodukte für den Zugang zu anderen wichtigen Organoschwefelverbindungen eingesetzt . Sie wurden als Vorläufer für Polymere, Sulfoximine und Sulfonimidamid-Arzneimittelkandidaten verwendet .

Alkyltransferreagenzien

Sulfonimidate haben sich als Alkyltransferreagenzien für Säuren, Alkohole und Phenole bewährt . Dies ist auf die Labilität von Sulfonimdaten unter sauren Bedingungen zurückzuführen .

Chirale Vorlagen in asymmetrischen Synthesen

Das stereogene Schwefelzentrum von Sulfonimdaten kann als geeignete chirale Vorlagen dienen, die in asymmetrischen Synthesen eingesetzt werden können . Dies ist eine wichtige Anwendung im Bereich der organischen Chemie .

Bausteine für alternative Schwefel(VI)-Verbindungen

Sulfonimidate wurden als Bausteine verwendet, um Zugang zu alternativen Schwefel(VI)-Verbindungen zu erhalten . Dies ist auf ihre einzigartige Struktur und Reaktivität zurückzuführen .

Umweltüberwachung

Sulfonamide wurden in Umweltüberwachungsstudien verwendet. So wurde beispielsweise eine Studie durchgeführt, um das Vorkommen von acht Sulfonamiden in Umweltbodenproben zu bestimmen, die aus urbanisierten Regionen gesammelt wurden .

Sensoranwendungen

Es wurde eine neuartige, molekular geprägte, Upconversion-Fluoreszenzsonde (UCNP@MIFP) für die Sulfonamid-Detektion hergestellt . Dies zeigt das Potenzial von Sulfonamiden für die Entwicklung von Sensortechnologien .

Zukünftige Richtungen

While specific future directions for 6-Morpholinopyridine-3-sulfonamide are not mentioned in the search results, there are ongoing research developments in the field of drug delivery systems for the treatment of cancer . These developments could potentially influence future research directions for 6-Morpholinopyridine-3-sulfonamide and similar compounds.

Wirkmechanismus

Target of Action

6-Morpholinopyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial drugs .

Mode of Action

Sulfonamides, including 6-Morpholinopyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase, they prevent PABA from being incorporated into the folic acid molecule, thereby inhibiting the synthesis of folic acid . This inhibition disrupts DNA synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by 6-Morpholinopyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, which is crucial for bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine . The ADME properties of this specific compound would need further investigation.

Result of Action

The primary result of the action of 6-Morpholinopyridine-3-sulfonamide is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA synthesis, this compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Morpholinopyridine-3-sulfonamide. For instance, the presence of other antibiotics and the pH of the environment can affect the activity of this compound . Additionally, the presence of antibiotic resistance genes in the environment can potentially reduce the efficacy of this compound

Biochemische Analyse

Biochemical Properties

6-Morpholinopyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . This inhibition disrupts the production of folic acid, an essential component for bacterial growth and replication. Additionally, 6-Morpholinopyridine-3-sulfonamide may interact with carbonic anhydrase, an enzyme involved in regulating pH and ion balance in tissues .

Cellular Effects

6-Morpholinopyridine-3-sulfonamide has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamides can induce oxidative stress in bacterial cells, leading to cell damage and death . In mammalian cells, 6-Morpholinopyridine-3-sulfonamide may alter gene expression by modulating transcription factors and signaling molecules involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 6-Morpholinopyridine-3-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition leads to a decrease in folate synthesis, ultimately affecting DNA synthesis and cell division in bacteria. Additionally, 6-Morpholinopyridine-3-sulfonamide may inhibit carbonic anhydrase by binding to its active site, disrupting the enzyme’s function in pH regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Morpholinopyridine-3-sulfonamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that sulfonamides can degrade over time, leading to a decrease in their efficacy . Long-term exposure to 6-Morpholinopyridine-3-sulfonamide in in vitro or in vivo studies may result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps .

Dosage Effects in Animal Models

The effects of 6-Morpholinopyridine-3-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial activity and anti-inflammatory properties . At high doses, 6-Morpholinopyridine-3-sulfonamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects observed in animal studies indicate that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

6-Morpholinopyridine-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body. For example, sulfonamides are metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate and excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 6-Morpholinopyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, 6-Morpholinopyridine-3-sulfonamide may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound in tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 6-Morpholinopyridine-3-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, sulfonamides can accumulate in the cytoplasm and nucleus, where they exert their effects on DNA synthesis and gene expression . The localization of 6-Morpholinopyridine-3-sulfonamide in subcellular compartments can determine its efficacy and toxicity .

Eigenschaften

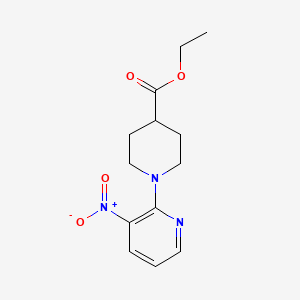

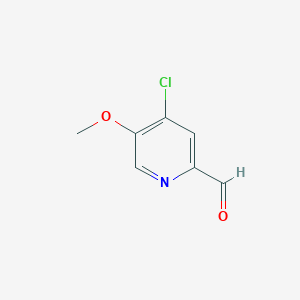

IUPAC Name |

6-morpholin-4-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNHBHJOYIDPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720782 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90648-77-4 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)

![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)

![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)